Tert-butyl 5-bromo-1,2,3,4-tetrahydropyridine-1-carboxylate
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Overview
Description
Tert-butyl 5-bromo-1,2,3,4-tetrahydropyridine-1-carboxylate is an organic compound that belongs to the class of tetrahydropyridines. This compound is characterized by the presence of a bromine atom and a tert-butyl ester group attached to a tetrahydropyridine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-bromo-1,2,3,4-tetrahydropyridine-1-carboxylate typically involves the bromination of a tetrahydropyridine precursor followed by esterification. One common method involves the reaction of 1,2,3,4-tetrahydropyridine with bromine in the presence of a suitable solvent to introduce the bromine atom. The resulting bromo-tetrahydropyridine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-bromo-1,2,3,4-tetrahydropyridine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of tetrahydropyridine derivatives.
Oxidation Reactions: Oxidation can occur at the tetrahydropyridine ring, leading to the formation of pyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.
Major Products Formed
Substitution Reactions: The major products are substituted tetrahydropyridine derivatives.
Reduction Reactions: The major products are de-brominated tetrahydropyridine derivatives.
Oxidation Reactions: The major products are pyridine derivatives.
Scientific Research Applications
Tert-butyl 5-bromo-1,2,3,4-tetrahydropyridine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as a building block for complex chemical synthesis.
Mechanism of Action
The mechanism of action of tert-butyl 5-bromo-1,2,3,4-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophiles. Additionally, its structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-bromo-5,6-dihydropyridine-1-carboxylate
- Tert-butyl 5-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate
Uniqueness
Tert-butyl 5-bromo-1,2,3,4-tetrahydropyridine-1-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique reactivity profile and potential for diverse synthetic transformations.
Properties
IUPAC Name |
tert-butyl 5-bromo-3,4-dihydro-2H-pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDIJYNDIARCKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1622840-55-4 |
Source
|
Record name | tert-butyl 5-bromo-1,2,3,4-tetrahydropyridine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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